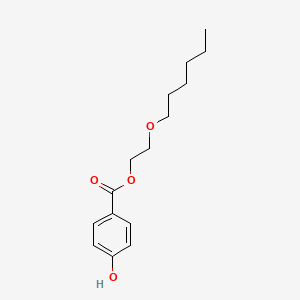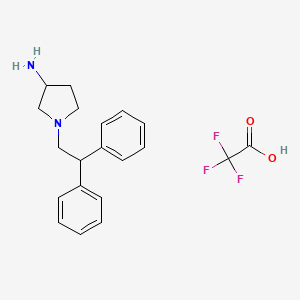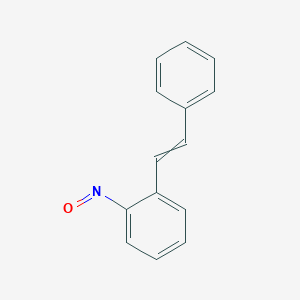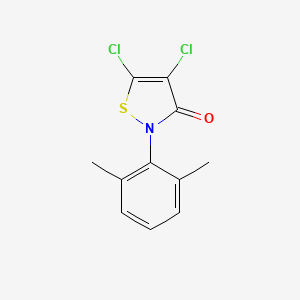
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one is a chemical compound known for its unique structure and properties It is a member of the thiazolone family, characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
The synthesis of 4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process is carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
化学反应分析
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols, forming new derivatives with potentially different properties.
科学研究应用
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial agents, making it a subject of interest in the development of new antibiotics.
Medicine: Research has indicated that certain derivatives of this compound may have anti-inflammatory and anticancer properties, leading to studies on their potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, disrupting essential metabolic processes. In the case of its potential anticancer properties, the compound may induce apoptosis in cancer cells by interfering with cell signaling pathways.
相似化合物的比较
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one can be compared with other thiazolone derivatives, such as:
4,5-Dichloro-2-phenyl-1,2-thiazol-3(2H)-one: Similar in structure but lacks the dimethyl groups, which may affect its reactivity and biological activity.
4,5-Dichloro-2-(4-methylphenyl)-1,2-thiazol-3(2H)-one: The presence of a methyl group at a different position can lead to variations in its chemical behavior and applications.
属性
CAS 编号 |
142060-13-7 |
|---|---|
分子式 |
C11H9Cl2NOS |
分子量 |
274.2 g/mol |
IUPAC 名称 |
4,5-dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H9Cl2NOS/c1-6-4-3-5-7(2)9(6)14-11(15)8(12)10(13)16-14/h3-5H,1-2H3 |
InChI 键 |
JCWVNNBEJKMGTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C(=C(S2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
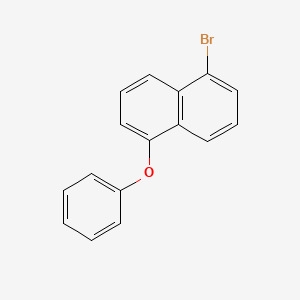
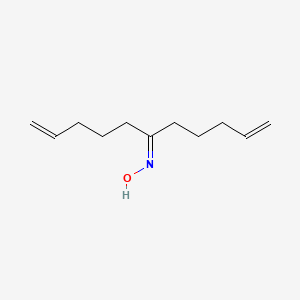
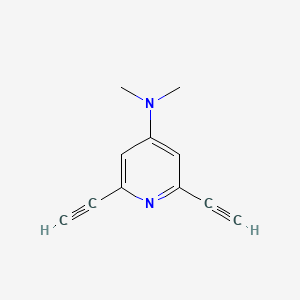
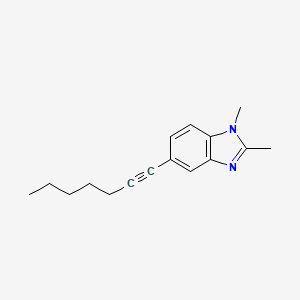
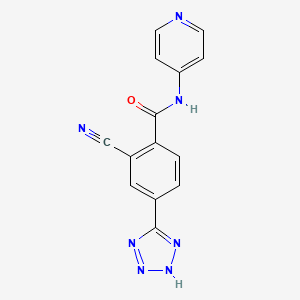
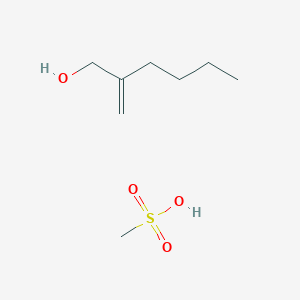
![4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B12542466.png)


